molecular formula C15H23N3O4 B12505881 Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B12505881
M. Wt: 309.36 g/mol
InChI Key: VCVKWLMGLDFONV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate (CAS 1354014-71-3) is a chiral pyrrolidine derivative with the molecular formula C₁₅H₂₃N₃O₄ and a molecular weight of 309.36 g/mol . The compound features a tert-butyl carbamate group, a pyrrolidine ring, and a 6-ethoxypyrimidin-4-yloxy substituent. Its (R) -enantiomeric form is explicitly noted, which is critical for stereospecific interactions in pharmaceutical applications . The compound is stored under refrigeration or in a dry, sealed environment, indicating sensitivity to moisture or thermal degradation .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3

InChI Key

VCVKWLMGLDFONV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Suzuki-Miyaura Cross-Coupling

The most prevalent method involves Suzuki-Miyaura coupling between a pyrrolidine-derived boronic ester and a halogenated pyrimidine. This approach is validated by analogous syntheses in patents and peer-reviewed protocols.

Key Steps :
  • Preparation of Pyrrolidine Boronic Ester :

    • Substrate : Tert-butyl 3-halopyrrolidine-1-carboxylate (e.g., bromide or iodide).
    • Reaction : Palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of a base (e.g., K₂CO₃) and a ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf).
    • Conditions : Solvents like 1,4-dioxane or toluene, temperatures of 80–90°C, under inert atmosphere.
  • Halogenation of Pyrimidine :

    • Substrate : 6-Ethoxypyrimidin-4-ol or 4,6-dichloropyrimidine.
    • Reaction : Introduction of a halogen (e.g., Br, I) at the 4-position via nucleophilic substitution with a halide source (e.g., POCl₃, PBr₃).
  • Cross-Coupling :

    • Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄.
    • Base : Na₂CO₃ or Cs₂CO₃.
    • Solvent : Dioxane/H₂O or toluene/EtOH.
Example Protocol (Adapted from) :
Component Quantity Conditions
Tert-butyl 3-bromopyrrolidine-1-carboxylate 1.0 equiv PdCl₂(dppf), B₂Pin₂, K₂CO₃, dioxane, 80°C
6-Ethoxypyrimidin-4-yl bromide 1.0 equiv Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C, 4.5 h

Yield : 93% in analogous couplings.

Nucleophilic Substitution

An alternative route involves Mitsunobu reaction or direct substitution using activated pyrimidines.

Key Steps :
  • Preparation of Pyrrolidine Alcohol :

    • Substrate : Tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
    • Activation : Conversion to a tosylate or mesylate using TsCl or MsCl.
  • Reaction with Pyrimidine Nucleophile :

    • Substrate : 6-Ethoxypyrimidin-4-ol.
    • Conditions : Base (e.g., K₂CO₃), solvent (DMF or THF), 0–20°C.
Example Protocol (Hypothetical) :
Component Quantity Conditions
Tert-butyl 3-tosylpyrrolidine-1-carboxylate 1.0 equiv 6-Ethoxypyrimidin-4-ol, K₂CO₃, DMF, 20°C

Yield : Estimated 70–85% based on analogous substitutions.

Critical Reaction Parameters

Catalyst and Ligand Selection

Palladium catalysts dominate cross-coupling methods:

  • PdCl₂(dppf) : High efficiency in Suzuki coupling, particularly with aryl halides.
  • Pd(PPh₃)₄ : Suitable for less reactive substrates.

Base and Solvent Effects

Base Solvent Role
Na₂CO₃ Dioxane/H₂O Facilitates transmetallation.
Cs₂CO₃ Toluene/EtOH Enhances solubility of boronic esters.

Synthetic Challenges and Solutions

Stereochemical Control

The (R)-enantiomer is critical for biological activity. Chiral auxiliaries or asymmetric catalysis may be required:

  • Approach : Use enantioselective catalysts (e.g., chiral Pd complexes) or resolve racemic mixtures via chiral chromatography.

Purity and Purification

  • Crude Product : Often contaminated with catalyst residues or byproducts.
  • Purification : Column chromatography (e.g., silica gel, EtOAc/heptane) or crystallization.

Comparative Analysis of Methods

Method Advantages Limitations
Suzuki Coupling High yield, scalable. Requires sensitive boronic esters.
Nucleophilic Substitution Simpler reagents, lower cost. Lower yields, stereocontrol challenges.

Case Studies and Reported Data

Example 1: Suzuki Coupling from

Substrates :

  • Tert-butyl 4-[4-(pyrimidin-2-yl)phenyl]piperazine-1-carboxylate (boronic ester).
  • 2-Chloropyrimidine.

Conditions :

  • PdCl₂(dppf), Na₂CO₃, DMF/H₂O, 80°C, 4 h.
    Yield : 98% (analogous system).

Example 2: Patent-Scale Synthesis

Substrates :

  • Boronic ester intermediate.
  • Halogenated pyrimidine.

Conditions :

  • Pd catalyst, microwave irradiation, 80°C, 30 min.
    Yield : 100% (microwave-assisted).

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)
  • Molecular Formula : C₂₇H₂₈ClN₃O₄ (vs. C₁₅H₂₃N₃O₄ for the target compound).
  • Key Features: Incorporates a 4-chloro-3-hydroxyphenylisoquinoline core instead of a pyrimidine ring.
  • Synthesis: Synthesized via Method C with a 50% yield, using a bromoisoquinoline intermediate .
Tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Molecular Formula : C₂₃H₃₃IN₄O₃ (higher molecular weight due to iodine).
  • Key Features : Contains a pyridine ring with iodine and pyrrolidin-1-yl substituents, differing from the pyrimidine-ethoxy group.
  • Reactivity : The iodine atom may enhance cross-coupling reactivity in further synthetic modifications, unlike the ethoxy group, which is less reactive .
Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)
  • Molecular Formula: C₁₀H₁₉NO₃ (simpler structure).
  • Key Features : Replaces the ethoxypyrimidinyloxy group with a hydroxymethyl moiety.
  • Applications : Lacks aromaticity, making it more flexible but less likely to engage in π-π stacking interactions critical for target binding .

Physicochemical and Stereochemical Comparisons

Property Target Compound Compound 35 Iodo-Pyridine Derivative Hydroxymethyl Analog
Molecular Weight 309.36 g/mol ~506.99 g/mol ~580.44 g/mol ~201.27 g/mol
Aromatic System Pyrimidine Isoquinoline Pyridine None
Key Substituent 6-ethoxy 4-chloro-3-hydroxyphenyl 3-iodo, pyrrolidin-1-yl Hydroxymethyl
Stereochemistry (R)-configuration Not specified Not specified (R)-configuration
Storage Conditions Refrigerated/dry Not specified Not specified Not specified

Biological Activity

Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a GPR52 agonist. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O, with a molecular weight of approximately 263.36 g/mol. The compound features a unique structure that includes a pyrrolidine ring and a pyrimidine moiety, contributing to its pharmacological properties.

Property Details
Molecular FormulaC15H23N3O
Molecular Weight263.36 g/mol
Functional GroupsPyrrolidine, Pyrimidine
CAS Number1354009-71-4

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The process typically includes the formation of the pyrrolidine ring followed by the introduction of the ethoxypyrimidine moiety through etherification reactions. The specific synthetic pathways can vary based on the reagents and conditions employed.

GPR52 Agonism

Recent studies have highlighted the compound's role as a GPR52 agonist. GPR52 is a G protein-coupled receptor that has been implicated in various neurological and psychiatric disorders, including schizophrenia. The activation of GPR52 may provide therapeutic benefits for these conditions, making this compound a candidate for drug development aimed at neuropsychiatric disorders.

Case Studies and Research Findings

  • Neuropsychiatric Disorders : In preclinical models, tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine has shown promising results in modulating behaviors associated with schizophrenia. The compound's ability to selectively activate GPR52 suggests its potential utility in managing symptoms related to this disorder.
  • Pharmacological Profile : Comparative studies with other compounds targeting GPR52 have demonstrated that tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine exhibits higher selectivity and potency. This selectivity may reduce side effects commonly associated with broader-spectrum psychotropic medications .
  • Safety and Toxicology : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its pharmacokinetics and long-term safety .

Future Directions

Given its unique mechanism of action and pharmacological properties, further research is warranted to explore the full therapeutic potential of tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine in clinical settings. Ongoing investigations should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound activates GPR52 and its downstream effects on neural pathways.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects suffering from neuropsychiatric disorders.

Q & A

Q. What are the key synthetic routes for preparing Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions between pyrimidine derivatives and functionalized pyrrolidine intermediates. Key steps include:

  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis, followed by deprotection under acidic conditions (e.g., TFA) .
  • Nucleophilic Substitution : Reaction of 6-ethoxypyrimidin-4-ol with a Boc-protected pyrrolidine bearing a leaving group (e.g., mesylate or tosylate) under basic conditions (e.g., K₂CO₃ or NaH) .
  • Purification : Flash column chromatography (hexane/EtOAc or dichloromethane/methanol gradients) is commonly employed to isolate the product, with yields ranging from 50% to 78% depending on reaction optimization .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling Precautions : Wear respiratory protection, nitrile gloves, and eye/face shields due to potential irritancy. Use in a fume hood to avoid inhalation .
  • Storage : Store in a cool, dry environment (-20°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or ethoxy moiety. Purity (>95%) should be verified via HPLC before storage .

Advanced Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₅H₂₃N₃O₄⁺, calculated 309.1688) and isotopic patterns .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (tert-butyl), δ 4.2–4.5 ppm (pyrrolidine O-CH₂), and δ 6.8–7.2 ppm (pyrimidine protons) .
    • ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and pyrimidine carbons (~160–170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common side reactions encountered during the synthesis, and how can they be mitigated?

  • Elimination Reactions : Competing elimination of the ethoxy group from pyrimidine under strong bases (e.g., NaH). Mitigation: Use milder bases (e.g., K₂CO₃) and controlled temperatures (0–20°C) .
  • Boc Deprotection Prematurely : Acidic conditions during coupling may cleave the Boc group. Mitigation: Use buffered conditions (pH 7–8) for nucleophilic substitutions .
  • Oxidation of Pyrrolidine : Exposure to air or light can oxidize the pyrrolidine ring. Mitigation: Conduct reactions under inert atmosphere and shield from light .

Q. How do computational methods contribute to understanding the reactivity and applications of this compound?

  • Quantitative Structure-Property Relationship (QSPR) : Predicts solubility, logP, and bioavailability using quantum chemistry and neural networks .
  • Molecular Docking : Identifies potential biological targets (e.g., kinase inhibitors) by simulating interactions with protein binding pockets .
  • Reactivity Analysis : DFT calculations optimize reaction pathways (e.g., nucleophilic substitution barriers) to guide synthetic route design .

Q. What structural analogs of this compound have been studied, and how do their properties differ?

Compound Structural Features Key Differences
Tert-butyl 6-aminohexanoateLinear backbone, fewer aromatic systemsSimpler structure; lower bioactivity
Tert-butyl pyrimidine derivativesPyrimidine core with varied substituentsFocus on kinase inhibition
Boc-protected pyrrolidinesShared Boc group, diverse side chainsTailored for peptide coupling

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